molecular formula C19H14ClN3O3S B7744157 2-((4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)thio)-4,6-dimethylnicotinonitrile

2-((4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)thio)-4,6-dimethylnicotinonitrile

Cat. No.: B7744157
M. Wt: 399.9 g/mol
InChI Key: NWZPCTMJEFOSEQ-UHFFFAOYSA-N
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Description

2-((4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)thio)-4,6-dimethylnicotinonitrile is a complex organic compound that features a combination of pyrrole, thioether, and nicotinonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)thio)-4,6-dimethylnicotinonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific boron reagents tailored for the reaction conditions, as well as the implementation of efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-((4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)thio)-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve specific solvents and temperatures to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

2-((4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)thio)-4,6-dimethylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)thio)-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole and nicotinonitrile derivatives, such as:

Uniqueness

What sets 2-((4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)thio)-4,6-dimethylnicotinonitrile apart is its unique combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-chloro-1-(4-methoxyphenyl)-2,5-dioxopyrrol-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S/c1-10-8-11(2)22-17(14(10)9-21)27-16-15(20)18(24)23(19(16)25)12-4-6-13(26-3)7-5-12/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZPCTMJEFOSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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